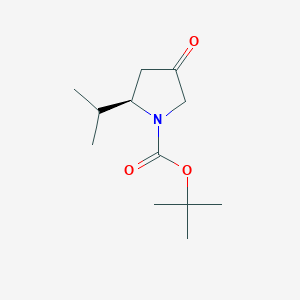

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes

Formation of the Pyrrolidine Ring

The pyrrolidine ring is synthesized via cyclization reactions involving an amine and a carbonyl compound:

- Reaction Conditions : Cyclization is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to prevent side reactions.

- Catalysts : Acidic or basic catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydride (NaH), are commonly employed.

- Temperature Control : The reaction is conducted at temperatures ranging from -20°C to room temperature to maintain stereochemical integrity.

Introduction of the Isopropyl Group

The isopropyl group is introduced via alkylation:

- Reagents : Isopropyl halides (e.g., isopropyl bromide) are used as the alkylating agents.

- Base Selection : Strong bases like potassium tert-butoxide or sodium hydride facilitate the alkylation process.

- Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is used to monitor the reaction progress.

Formation of the tert-Butyl Ester

The final step involves esterification to form the tert-butyl ester:

- Reagents : tert-Butanol and dicyclohexylcarbodiimide (DCC) are employed in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

- Reaction Conditions : The reaction is carried out at room temperature under an inert atmosphere.

- Purification : The product is purified using column chromatography with silica gel, eluting with a mixture of cyclohexane and ethyl acetate.

Industrial Preparation Techniques

Batch vs. Continuous Flow Processes

For large-scale production:

- Batch processes allow flexibility in reaction scale but may require longer times for optimization.

- Continuous flow processes enhance efficiency and reproducibility by maintaining consistent reaction conditions.

Optimization Parameters

Key parameters include:

- Temperature : Controlled between -78°C and room temperature depending on the reaction step.

- Pressure : Atmospheric pressure is sufficient for most steps, but pressurized systems may be used for specific reactions.

- Time : Reaction times are optimized to prevent decomposition or side-product formation.

Purification Techniques

Industrial purification involves:

- Crystallization for solid intermediates.

- Distillation for liquid components.

- Chromatography for final product isolation.

Experimental Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine ring formation | Amine + Carbonyl in THF, NaH, -20°C | ~85% | High stereoselectivity achieved |

| Isopropyl group introduction | Isopropyl bromide, NaH, DCM | ~78% | Requires careful monitoring |

| tert-butyl ester formation | tert-butanol, DCC, DMAP | ~90% | Room temperature; minimal side products |

Challenges and Considerations

Stereochemical Control

The stereochemistry at the 2-position is critical for biological activity:

- Use of chiral auxiliaries or enantioselective catalysts ensures high enantiomeric excess.

Reaction Scalability

Scaling up requires precise control over temperature and reagent addition rates to maintain product purity.

Environmental Concerns

Solvent recycling and waste management are essential for sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, and the conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on structural features, spectroscopic data, and reactivity.

Structural and Functional Group Analysis

Key Observations :

- The target compound’s Boc group distinguishes it from simpler analogs like 4-oxopyrrolidine-1-carboxylic acid, which lacks steric protection and exhibits higher reactivity toward nucleophiles.

Spectroscopic Comparisons

highlights ¹³C NMR and ¹H NMR data for a structurally complex Boc-protected indole-phenanthrene compound . While direct NMR data for the target compound is unavailable in the provided evidence, general trends can be inferred:

- The Boc group typically exhibits a characteristic tert-butyl signal at ~27–28 ppm in ¹³C NMR.

- The 4-oxo group in pyrrolidine derivatives resonates near 205–210 ppm (¹³C NMR), distinct from carbonyls in esters (~165–175 ppm).

- The (2R)-isopropyl group would produce distinct splitting patterns in ¹H NMR due to diastereotopic protons.

Reactivity and Stability

- Boc Deprotection : The Boc group in the target compound can be removed under acidic conditions (e.g., TFA or HCl), a feature shared with other Boc-protected amines. This contrasts with more labile protecting groups (e.g., Fmoc).

- Oxidative Stability : The 4-oxo group may render the compound susceptible to reduction or nucleophilic attack, similar to other oxopyrrolidines.

Lumping Strategy for Modeling

discusses the lumping of compounds with similar structures into surrogate categories for computational modeling . For example, this compound could be grouped with other Boc-protected pyrrolidines or oxopyrrolidines to simplify reaction networks in kinetic studies.

Crystallographic Studies

While focuses on SHELX software , the program’s widespread use in small-molecule crystallography suggests that the target compound’s structure could be resolved using similar methods. However, its relatively simple structure may require fewer computational resources compared to macromolecules.

Biological Activity

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and an isopropyl group attached to a pyrrolidine ring, make it a valuable compound for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H21NO3

- Molecular Weight : 225.30 g/mol

- CAS Number : 1217633-41-4

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator by binding to the active sites of these targets, influencing their activity. Key pathways include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by competing with substrates or altering the enzyme's conformation.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Applications in Research

This compound has several applications in scientific research:

- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.

- Biochemical Assays : Serves as a probe in studying enzyme mechanisms and interactions.

- Pharmaceutical Development : Its stability and reactivity make it suitable for producing pharmaceuticals and fine chemicals.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Enzyme Interaction

A study examined the interaction of pyrrolidine derivatives with various enzymes, highlighting that compounds with similar structures could exhibit significant inhibition of enzyme activity through competitive binding mechanisms. The findings suggest that this compound may similarly affect enzyme kinetics, warranting further exploration into its inhibitory potential .

Study 2: Pharmacological Applications

Research focused on the pharmacological applications of pyrrolidine derivatives indicated that these compounds could modulate receptor activities involved in critical signaling pathways. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that this compound might possess unique pharmacological properties due to its specific stereochemistry .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | C12H21NO3 | Different stereochemistry affecting biological properties |

| Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | C13H20N2O3 | Contains a cyano group, altering reactivity |

| N-Boc-(S)-proline | C10H17NO3 | Common amino acid derivative with similar reactivity |

This table illustrates how variations in structure can lead to differing biological activities, indicating the potential for targeted modifications to enhance efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate, and how are intermediates purified?

- Methodology:

- Step 1: Activation of carboxylic acids using mixed anhydrides (e.g., isobutyl chloroformate) in the presence of DIPEA (N,N-diisopropylethylamine) in CH₂Cl₂ .

- Step 2: Coupling with amines or alcohols under controlled pH (e.g., 0.1 M HCl for acidic washes, saturated NaHCO₃ for basic washes) to minimize side reactions .

- Purification: Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) achieves >95% purity. Yields typically range from 59–69% depending on steric hindrance .

- Validation: LC-MS monitors reaction progress, and HRMS confirms molecular weight (±0.0001 Da accuracy) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Key Techniques:

- NMR: ¹H and ¹³C NMR (e.g., δ 1.4–1.5 ppm for tert-butyl groups; carbonyl signals at ~170 ppm) .

- IR: Strong absorbance at ~1700–1750 cm⁻¹ (C=O stretch of pyrrolidinone and ester groups) .

- HRMS: Exact mass confirmation (e.g., [M+H]+ calculated for C₁₃H₂₃NO₃: 242.1756; observed: 242.1752) .

Q. How is the molecular structure of this compound confirmed using X-ray crystallography?

- Protocol:

- Crystal Growth: Slow evaporation from CH₂Cl₂/hexane at 4°C .

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and SHELX software for refinement (R-factor < 0.05) .

- Key Metrics: Bond angles (e.g., C3–C2–C6 = 119.78°) and torsional parameters (e.g., C3–C2–C6–O4 = −134.60°) validate stereochemistry .

Advanced Research Questions

Q. How can stereochemical integrity at the (2R)-position be maintained during synthesis, and what analytical methods resolve configuration ambiguities?

- Strategies:

- Chiral Auxiliaries: Use (2S)-configured precursors (e.g., tert-butyl (2S)-pyrrolidine derivatives) to enforce R-configuration via steric control .

- Chiral HPLC: Employ a Chiralpak® column (hexane/isopropanol mobile phase) to separate enantiomers (resolution > 1.5) .

- Circular Dichroism (CD): Compare experimental CD spectra with computed models (e.g., TD-DFT at B3LYP/6-31G* level) .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Case Example: If NMR suggests equatorial orientation of the isopropyl group, but DFT predicts axial preference:

- Re-evaluate Solvent Effects: Run NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to assess conformational flexibility .

- Dynamic NMR (DNMR): Measure coalescence temperatures to detect ring puckering or rotamer interconversion .

- Cross-Validate with X-ray: Single-crystal data provide ground-truth geometry for comparison .

Q. What computational methods are suitable for predicting reactivity or stability of tert-butyl-protected intermediates?

- Approaches:

- DFT Calculations: Optimize transition states (e.g., B3LYP/6-311+G**) to predict hydrolysis rates of the tert-butyl ester under acidic conditions .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., CH₂Cl₂ vs. THF) to assess aggregation tendencies .

- QSPR Models: Corporate Hammett σ values or steric parameters (e.g., Taft Eₛ) to design more stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.